angiotensin III
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51)/t27-,32-,33-,34-,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMRCKSBBNJCMR-KMZPNFOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H66N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angiotensin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13602-53-4, 12687-51-3 | |
| Record name | Angiotensin III, 5-Ile- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013602534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin III | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001036 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Angiotensin Iii Biogenesis and Catabolism
Enzymatic Pathways of Angiotensin III Formation
The generation of this compound primarily occurs through the cleavage of its precursor, Angiotensin II. However, alternative pathways also contribute to its formation, highlighting the complexity of the RAS.
Primary Conversion from Angiotensin II by Aminopeptidase (B13392206) A (APA)
The principal pathway for this compound synthesis involves the enzymatic action of Aminopeptidase A (APA), also known as glutamyl aminopeptidase. nih.govresearchgate.net This zinc metalloprotease specifically cleaves the N-terminal aspartyl residue from Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) to produce the heptapeptide (B1575542) this compound (Arg-Val-Tyr-Ile-His-Pro-Phe). nih.govscielo.brwikipedia.org This conversion is considered a critical step in the metabolism of Angiotensin II and the generation of a biologically active peptide in its own right. ahajournals.org
The activity of APA is crucial in various tissues, including the brain and kidneys, where this compound exerts significant physiological effects. researchgate.netahajournals.org In the brain, for instance, the conversion of Angiotensin II to this compound by APA is essential for the central regulation of blood pressure. researchgate.netjpp.krakow.pl Similarly, in the kidney, this conversion plays a role in mediating natriuresis. ahajournals.orgnih.govahajournals.org
Alternative Formation Pathways (e.g., from des-Asp1-Angiotensin I by ACE)
An alternative route for this compound formation exists that bypasses the direct conversion from Angiotensin II. In this pathway, Angiotensin I is first acted upon by an aminopeptidase, such as aspartyl aminopeptidase (ASAP), to form the nonapeptide des-Asp1-Angiotensin I. researchgate.netencyclopedia.pub Subsequently, angiotensin-converting enzyme (ACE) cleaves the C-terminal dipeptide from des-Asp1-Angiotensin I to directly yield this compound. jpp.krakow.plencyclopedia.pubportlandpress.com This pathway demonstrates that this compound can be generated independently of Angiotensin II, providing another layer of regulation within the RAS. encyclopedia.pub
Enzymatic Degradation of this compound
The biological activity of this compound is terminated through its enzymatic degradation into smaller, inactive peptide fragments. Several enzymes are involved in this catabolic process.
Conversion to Angiotensin IV (Ang-(3-8)) by Aminopeptidase N (APN)
The primary enzyme responsible for the degradation of this compound is Aminopeptidase N (APN), also known as alanyl aminopeptidase. nih.govnih.gov APN is a zinc-dependent metalloprotease that cleaves the N-terminal arginine residue from this compound. nih.gov This action results in the formation of the hexapeptide Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe). researchgate.netscielo.brjpp.krakow.pl The conversion of this compound to Angiotensin IV is a key step in the RAS cascade, as Angiotensin IV itself possesses distinct biological activities. nih.gov
Other Amino- and Carboxypeptidase Activities Involved in this compound Processing
Beyond the action of APN, other peptidases contribute to the further processing and inactivation of this compound and its metabolites. These include various aminopeptidases and carboxypeptidases that can cleave terminal amino acids from the peptide chain. ahajournals.org For example, after the formation of Angiotensin IV from this compound, carboxypeptidase P (Carb-P) and propyl oligopeptidase can further act on Angiotensin IV to produce smaller fragments. nih.govencyclopedia.pub Endopeptidases can also cleave internal peptide bonds within the angiotensin molecules, contributing to their complete breakdown into inactive components. nih.gov
Tissue-Specific Variations in this compound Metabolism
The metabolism of this compound exhibits significant variations across different tissues, reflecting the diverse roles of the local RAS.
In the brain , this compound is a major effector peptide of the local RAS. researchgate.net The conversion of Angiotensin II to this compound by APA is particularly important in brain regions involved in blood pressure control. researchgate.netjpp.krakow.pl The subsequent degradation of this compound by APN is also well-documented in the central nervous system. jpp.krakow.pl
In the kidney , all the components necessary for this compound metabolism are highly expressed. ahajournals.org APA is found in glomerular endothelial and mesangial cells, as well as along the nephron, with the highest concentration in the proximal tubules. ahajournals.orgahajournals.org APN is also a major component of the brush border membranes of renal proximal tubule cells. ahajournals.org This localized enzymatic machinery allows for the precise regulation of this compound levels within the kidney, where it participates in functions such as the regulation of sodium excretion. ahajournals.orgnih.govahajournals.org
Vascular smooth muscle also contains angiotensinases, including APA and APN, which regulate the local concentrations of angiotensin peptides within the blood vessel wall. ahajournals.org
Enzymes in this compound Metabolism
| Enzyme | Action | Substrate | Product |
|---|---|---|---|
| Aminopeptidase A (APA) | Cleaves N-terminal Aspartate | Angiotensin II | This compound |
| Angiotensin-Converting Enzyme (ACE) | Cleaves C-terminal dipeptide | des-Asp1-Angiotensin I | This compound |
| Aminopeptidase N (APN) | Cleaves N-terminal Arginine | This compound | Angiotensin IV |
Key Peptides in this compound Pathways
| Peptide | Sequence | Formation |
|---|---|---|
| Angiotensin II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | From Angiotensin I via ACE |
| This compound | Arg-Val-Tyr-Ile-His-Pro-Phe | From Angiotensin II via APA or from des-Asp1-Angiotensin I via ACE |
| Angiotensin IV | Val-Tyr-Ile-His-Pro-Phe | From this compound via APN |
| des-Asp1-Angiotensin I | Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | From Angiotensin I via aminopeptidase |
Angiotensin Iii Receptor Interactions and Signal Transduction
Angiotensin Receptor Subtypes Activated by Angiotensin III
This compound is recognized by the two major angiotensin receptor subtypes, AT1R and AT2R, which are also the primary receptors for Angiotensin II.
Angiotensin Type 1 Receptor (AT1R) Binding and Activation by this compound
This compound binds to and activates the Angiotensin Type 1 Receptor (AT1R). portlandpress.comresearchgate.netnih.gov This interaction is a critical aspect of its physiological function. Studies using human embryonic kidney (HEK)-293 cells stably transfected with AT1R have demonstrated that this compound competes for the same binding site as Angiotensin II. portlandpress.comresearchgate.netnih.gov The binding of this compound to AT1R initiates a conformational change in the receptor, leading to the activation of downstream signaling pathways. This activation is responsible for many of the classical effects of the renin-angiotensin system, such as its role in blood pressure regulation. nih.gov In the brain, this compound's interaction with AT1R is particularly noted for its stimulating effect on blood pressure. imrpress.com
Angiotensin Type 2 Receptor (AT2R) Binding and Activation by this compound
This compound also serves as a significant agonist for the Angiotensin Type 2 Receptor (AT2R). portlandpress.comresearchgate.netnih.govoup.com It has been suggested that this compound may be the predominant endogenous ligand for AT2R, particularly within the kidney. nih.govmdpi.com The activation of AT2R by this compound often leads to effects that counterbalance those mediated by AT1R. For instance, in the kidney, AT2R activation by this compound can promote natriuresis, the excretion of sodium in the urine. oup.com This effect is linked to the internalization of the sodium-hydrogen exchanger 3 (NHE3). nih.gov
Comparative Affinity and Efficacy of this compound for AT1R and AT2R
Research indicates that this compound binds to both AT1R and AT2R with high affinity. portlandpress.comportlandpress.com Some studies suggest that this compound has a similar or even greater potency at the AT2R compared to Angiotensin II. portlandpress.com Radioligand binding assays have shown that the affinity of this compound for AT1R is in the nanomolar range. portlandpress.comresearchgate.net Similarly, its affinity for AT2R is also high, with some studies indicating it is roughly equipotent to Angiotensin II at this receptor subtype. portlandpress.comresearchgate.netnih.govportlandpress.com This near-equal, high affinity for both receptors is a distinguishing feature of this compound. portlandpress.com However, despite having a slightly lower affinity for AT2R than Angiotensin II in some assays, this compound exhibits substantial selectivity for AT2R over AT1R. portlandpress.comnih.gov
| Ligand | Receptor | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | AT1R | 7.7 | portlandpress.com |
| This compound | AT2R | 0.54 | portlandpress.com |
| Angiotensin II | AT1R | 2.5 | portlandpress.com |
| Angiotensin II | AT2R | 0.17 | portlandpress.com |
Investigation of Potential Novel this compound Receptors
While AT1R and AT2R are the primary and well-characterized receptors for this compound, the scientific community has previously explored the existence of other receptor types. Early suggestions for a distinct this compound receptor, termed AT3, have not been substantiated. guidetopharmacology.org Current understanding posits that the diverse effects of this compound are mediated through its interaction with AT1 and AT2 receptors. guidetopharmacology.org The possibility of other, yet-to-be-identified, binding sites or receptors for angiotensin peptides continues to be an area of scientific inquiry, though no distinct novel receptor for this compound has been definitively proven to exist. nih.gov
Intracellular Signaling Cascades Mediated by this compound
The binding of this compound to its receptors, particularly AT1R, initiates a complex network of intracellular signaling pathways that ultimately dictate the cellular response.
AT1R-Mediated Signaling Pathways
Activation of the AT1R by agonists like this compound triggers a variety of signaling cascades. researchgate.net These pathways are crucial for the physiological and pathological actions attributed to this receptor. The primary signaling mechanism involves the coupling of the receptor to heterotrimeric G proteins, most notably the Gq/11 family. researchgate.netmdpi.com
The activation of Gq/11 leads to the stimulation of several phospholipases:
Phospholipase C (PLC): This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govresearchgate.net
Phospholipase D (PLD): PLD activation also contributes to the generation of signaling molecules. researchgate.net
Phospholipase A2 (PLA2): Activation of PLA2 leads to the release of arachidonic acid, a precursor for various eicosanoids. researchgate.net
Beyond the phospholipase pathways, AT1R activation also influences other significant signaling networks:
AT2R-Mediated Signaling Pathways
Activation of the Angiotensin II Type 2 (AT2) receptor by its endogenous ligand, this compound (Ang III), triggers a complex network of intracellular signaling pathways that often counteract the effects mediated by the Angiotensin II Type 1 (AT1) receptor. physiology.org These pathways are crucial in various physiological processes, including vasodilation, natriuresis, and the regulation of cell growth and apoptosis. physiology.orgrevportcardiol.orgnih.gov The signaling cascade initiated by Ang III at the AT2R involves G-protein coupling, activation of various phosphatases, modulation of ion channels, and production of lipid second messengers. abdominalkey.comsigmaaldrich.com
Gαi Protein Coupling: The AT2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi family. abdominalkey.comnih.gov This interaction is a key initiating step for many of the downstream signaling events. Pertussis toxin, an inhibitor of Gαi protein signaling, has been shown to block AT2R-mediated effects, such as ceramide production, confirming the involvement of this G protein subtype. nih.gov
Tyrosine Phosphatases: A primary mechanism of AT2R signaling is the activation of protein tyrosine phosphatases (PTPs). nih.govnih.gov Upon Ang III binding, the AT2R stimulates the activity of SH2 domain-containing phosphatase 1 (SHP-1) and mitogen-activated protein kinase (MAPK) phosphatase 1 (MKP-1). nih.govahajournals.org SHP-1 activation is implicated in the pro-apoptotic effects of the AT2R. nih.gov MKP-1, in turn, dephosphorylates and inactivates MAP kinases like ERK1/2, thereby inhibiting cell proliferation and promoting apoptosis. nih.govnih.gov
Serine/Threonine Phosphatases: The AT2R also activates serine/threonine phosphatases, most notably protein phosphatase 2A (PP2A). nih.govnih.govahajournals.org PP2A activation is a critical step in the signaling cascade leading to natriuresis in the kidney. mdpi.com Studies have shown that the natriuretic effect of AT2R stimulation is abolished by inhibitors of PP2A. mdpi.com This phosphatase is also involved in the modulation of potassium channel activity. nih.gov
Phospholipase A2 (PLA2): Ang III-mediated AT2R activation stimulates phospholipase A2 (PLA2). revportcardiol.orgsigmaaldrich.comnih.gov This enzyme is responsible for the hydrolysis of membrane phospholipids (B1166683) to release arachidonic acid, a precursor for various signaling molecules. mdpi.com The PLA2/arachidonic acid pathway has been linked to the modulation of potassium currents by the AT2R. nih.gov
Potassium Channel Modulation: The AT2R signaling pathway includes the modulation of potassium (K+) channels. abdominalkey.comnih.gov Activation of the AT2R leads to the opening of delayed-rectifier K+ channels, an effect that involves Gαi proteins and PP2A. nih.govnih.gov In the distal convoluted tubule of the kidney, Ang III, via the AT2R, inhibits the basolateral Kir4.1 potassium channel, which plays a role in regulating the activity of the Na-Cl cotransporter (NCC). ahajournals.org This modulation of K+ channels can lead to hyperpolarization of the cell membrane, which suppresses neuronal activity. nih.gov
Ceramide Production: AT2R stimulation has been shown to induce the production of the lipid second messenger, ceramide. physiology.orgsigmaaldrich.comcore.ac.uk This increase in ceramide levels is not due to the breakdown of sphingomyelin (B164518) but rather through the activation of the de novo synthesis pathway, starting with the enzyme serine palmitoyltransferase. nih.govcore.ac.uk Ceramide is a key mediator of the pro-apoptotic effects of the AT2R. nih.govcore.ac.uk The production of ceramide is dependent on Gαi protein signaling. nih.gov
Table 1: Summary of AT2R-Mediated Signaling Pathways
| Signaling Component | Role in AT2R Pathway | Key Downstream Effects |
|---|---|---|
| Gαi protein | Primary coupling protein for AT2R. | Initiates downstream signaling cascades. abdominalkey.comnih.gov |
| Tyrosine Phosphatases (SHP-1, MKP-1) | Activated by AT2R. | Dephosphorylate MAP kinases, leading to anti-proliferative and pro-apoptotic effects. nih.govnih.gov |
| Serine/Threonine Phosphatase (PP2A) | Activated by AT2R. | Mediates natriuresis and modulates K+ channel activity. nih.govmdpi.com |
| Phospholipase A2 (PLA2) | Stimulated by AT2R activation. | Releases arachidonic acid, modulating K+ currents. revportcardiol.orgnih.gov |
| Potassium (K+) Channels | Modulated by AT2R signaling. | Opening of K+ channels leads to hyperpolarization and reduced neuronal excitability. nih.govnih.govahajournals.org |
| Calcium (Ca2+) Channels | Modulated by AT2R signaling. | Inhibition of T-type Ca2+ channels. abdominalkey.comsigmaaldrich.com |
| Ceramide | Production is induced by AT2R. | Mediates apoptosis. nih.govcore.ac.uk |
Interaction with Nitric Oxide (NO) and Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production
A significant aspect of this compound (Ang III) signaling through the AT2 receptor is its interaction with the nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) pathway. nih.govnih.gov This interaction is fundamental to many of the vasodilatory and natriuretic effects attributed to AT2R activation. physiology.orgnih.govoup.com
Activation of the AT2R by Ang III can lead to the stimulation of nitric oxide synthase (NOS), the enzyme responsible for producing NO from L-arginine. researchgate.netahajournals.org The generated NO, a gaseous signaling molecule, diffuses to adjacent vascular smooth muscle cells. researchgate.net In these cells, NO activates soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. ahajournals.orgrevportcardiol.org
The accumulation of intracellular cGMP activates protein kinase G (PKG), which then phosphorylates various downstream targets. researchgate.netmdpi.com This cascade ultimately leads to a reduction in intracellular calcium concentrations, resulting in vasorelaxation. researchgate.netahajournals.org In the kidney, the NO/cGMP pathway is a key mediator of the natriuretic response induced by Ang III. mdpi.comnih.gov Studies have shown that the diuretic and natriuretic effects of AT2R activation occur primarily in the proximal tubule and are dependent on this signaling cascade. researchgate.net
The AT2R can stimulate NOS activity either directly or indirectly. nih.gov The indirect mechanism often involves the production of bradykinin, which then acts on its B2 receptors to stimulate NO production. revportcardiol.orgnih.gov This highlights a point of cross-talk between the renin-angiotensin system and the kinin-kallikrein system. Furthermore, there appears to be a positive feedback loop, as NO has been shown to upregulate the expression of AT2 receptors, potentially amplifying the biological response. nih.gov
Physiological and Pathophysiological Roles of Angiotensin Iii
Renal System Homeostasis and Dysfunction
Within the kidney, Angiotensin III is a crucial modulator of sodium and water balance, primarily through its interaction with the local intrarenal RAS.
A substantial body of research has established that this compound, rather than Angiotensin II, is the principal endogenous agonist for the Angiotensin type 2 receptor (AT2R) that mediates natriuresis in the kidney. nih.govmdpi.comahajournals.org While Ang II primarily stimulates the AT1 receptor to promote sodium retention, Ang III preferentially activates the AT2R in the renal proximal tubule, leading to an increase in sodium excretion (natriuresis). mdpi.comhilarispublisher.com This action opposes the anti-natriuretic effects of the classical Ang II/AT1R axis. mdpi.comhilarispublisher.com Studies in normal rats have shown that Ang III produces robust natriuretic responses, whereas Ang II does not, unless the degradation of Ang III is blocked. ahajournals.org This highlights Ang III's specialized role in promoting sodium excretion via the AT2R, a key mechanism for maintaining sodium homeostasis. nih.govmdpi.com
Table 1: Comparison of Primary Renal Actions of Angiotensin II and this compound
| Peptide | Primary Receptor Target | Primary Effect on Sodium Handling | Mechanism |
|---|---|---|---|
| Angiotensin II | AT1 Receptor | Anti-natriuresis (Sodium Retention) | Stimulates Na+ transporters, leading to increased reabsorption. mdpi.comhilarispublisher.com |
| This compound | AT2 Receptor | Natriuresis (Sodium Excretion) | Inhibits Na+ transporters via a signaling cascade, leading to decreased reabsorption. mdpi.comahajournals.org |
The natriuretic effect of this compound is achieved through the direct modulation of key sodium transporters in the renal proximal tubules. ahajournals.orgnih.gov Activation of the AT2R by Ang III initiates a signaling cascade that leads to the internalization and inactivation of major sodium transporters. oup.com Specifically, Ang III induces the retraction of the sodium-hydrogen exchanger 3 (NHE3) from the apical membranes and the internalization of the Na+/K+-ATPase from the basolateral membranes of renal proximal tubule cells. ahajournals.orgnih.gov NHE3 is responsible for reabsorbing a significant portion of the filtered sodium load. nih.govphysiology.org By causing these transporters to be removed from the cell membrane, Ang III effectively reduces sodium reabsorption, promoting its excretion in the urine. ahajournals.orgnih.govoup.com This mechanism is defective in spontaneously hypertensive rats, suggesting its importance in blood pressure homeostasis. ahajournals.orgnih.gov
Table 2: this compound's Effect on Renal Tubular Transporters
| Transporter | Location in Proximal Tubule Cell | Action Induced by this compound (via AT2R) | Functional Outcome |
|---|---|---|---|
| NHE3 (Sodium-Hydrogen Exchanger 3) | Apical Membrane | Retraction/Internalization. ahajournals.orgnih.gov | Decreased sodium entry from tubular fluid into the cell. physiology.org |
| Na+/K+-ATPase (Sodium-Potassium Pump) | Basolateral Membrane | Internalization. ahajournals.orgnih.gov | Decreased active transport of sodium out of the cell into the interstitium. physiology.org |
The kidney possesses a local, or intrarenal, renin-angiotensin system (RAS) that can function independently of the systemic RAS to regulate renal hemodynamics and tubular function. pharmaguideline.comnih.gov this compound is a key effector molecule within this local system. portlandpress.compharmaguideline.com It is generated locally from Angiotensin II via the enzyme aminopeptidase (B13392206) A. nih.govportlandpress.com The intrarenal RAS is characterized by a balance between the pro-hypertensive, salt-retaining effects of the Ang II/AT1R axis and the counter-regulatory, natriuretic effects of the Ang III/AT2R axis. oup.com This local balance is critical for the fine-tuning of sodium excretion and the maintenance of fluid and electrolyte homeostasis. pharmaguideline.com The actions of intrarenal Ang III, therefore, provide a crucial counterbalance to the powerful sodium-retaining signals mediated by Ang II. oup.com
Dysfunction in the this compound signaling pathway is implicated in conditions that drive the progression of chronic kidney disease (CKD). ahajournals.orgnih.gov A primary factor in CKD progression is hypertension, which can be caused or exacerbated by impaired renal sodium excretion. nih.gov Studies have shown that in prehypertensive rat models, the natriuretic response to this compound is already impaired. ahajournals.orgnih.gov This defective Ang III/AT2R signaling leads to a reduced ability to excrete sodium, contributing to volume expansion and the development of hypertension. ahajournals.orgnih.gov Over time, sustained high blood pressure damages kidney structures. Therefore, an impaired Ang III system, by contributing to the hypertensive state, is a significant factor in the pathophysiology that underlies the progression of renal disease. nih.gov
Role within the Intrarenal Renin-Angiotensin System
Cardiovascular System Regulation and Disease
This compound contributes to cardiovascular regulation, particularly blood pressure control, through both central and peripheral mechanisms.
This compound exerts significant influence over blood pressure. wikipedia.org Its peripheral effects are largely mediated by its actions in the kidney and on the adrenal cortex. By promoting natriuresis via renal AT2R activation, Ang III helps lower blood pressure by reducing extracellular fluid volume. mdpi.comhilarispublisher.com It is also a potent stimulator of aldosterone (B195564) secretion from the adrenal cortex, with an efficacy equal to that of Ang II, which tends to increase sodium retention and blood pressure. wikipedia.org However, its direct vasoconstrictor effect is only about 40% as potent as that of Ang II. wikipedia.org
Table 3: Central vs. Peripheral Contributions of this compound to Blood Pressure
| Domain | Primary Site of Action | Mechanism | Overall Effect on Blood Pressure |
|---|---|---|---|
| Central | Brain | Acts as a neurotransmitter, stimulates vasopressin release. uj.edu.plmdpi.com | Tends to Increase |
| Peripheral | Kidney, Adrenal Cortex | Promotes natriuresis (via renal AT2R); stimulates aldosterone secretion. wikipedia.orgmdpi.com | Modulatory (Lowers via natriuresis, increases via aldosterone) |
Regulation of Blood Pressure: Central and Peripheral Contributions
Direct and Indirect Pressor Activity and Vasoconstriction
This compound demonstrates direct pressor activity, contributing to the elevation of blood pressure, although its potency is estimated to be about 40% of that of Angiotensin II. wikipedia.orgwikipedia.org This vasoconstrictive effect is primarily mediated through the Angiotensin II type 1 receptor (AT1R) on vascular smooth muscle cells. nih.gov Activation of the AT1R initiates a signaling cascade that leads to an increase in intracellular calcium, resulting in smooth muscle contraction and narrowing of the blood vessels. wikipedia.org
In certain vascular beds, the vasoconstrictor action of this compound is more pronounced. For instance, in adrenal arteries, a constrictive response to this compound is observed when the counteracting vasodilatory mechanisms are inhibited. nih.gov Studies have also implicated brain-derived this compound as a key player in the central regulation of blood pressure, where it exerts a tonic control that contributes to hypertension. biomedpharmajournal.orgresearchgate.net
Vasodilatory Effects (AT2R-mediated)
In contrast to its pressor effects, this compound can also induce vasodilation, a response mediated by the Angiotensin II type 2 receptor (AT2R). nih.govrevportcardiol.org This vasodilatory action is often unmasked when the dominant vasoconstrictor effects of the AT1R are blocked. amegroups.org The activation of AT2R by this compound stimulates the production of nitric oxide (NO) and prostacyclin, both of which are potent vasodilators. revportcardiol.orgportlandpress.comahajournals.org
This AT2R-mediated vasodilation is particularly evident in specific vascular beds, such as the coronary and adrenal circulations. nih.govrevportcardiol.org In adrenal arteries, this compound is equipotent to Angiotensin II in inducing relaxation. nih.gov This effect is dependent on the presence of a functional endothelium and the production of NO. nih.govrevportcardiol.org The balance between AT1R-mediated vasoconstriction and AT2R-mediated vasodilation is crucial for maintaining vascular homeostasis.
Regulation of Aldosterone Secretion and Adrenal Gland Function
This compound is a potent secretagogue of aldosterone from the adrenal cortex, exhibiting 100% of the aldosterone-producing activity of Angiotensin II. wikipedia.orgwikipedia.org This stimulation of aldosterone secretion is a critical component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid and electrolyte balance. wikipedia.org
The mechanism of this compound-induced aldosterone release involves both AT1R and AT2R. explorationpub.comoup.comnih.gov While Angiotensin II-induced aldosterone secretion is mediated by both receptor subtypes, the effect of this compound appears to be partially mediated by the AT2R. oup.comnih.gov In fact, studies have shown that a significant portion of this compound-induced aldosterone release may be independent of both AT1R and AT2R, suggesting the involvement of other pathways. oup.comnih.govresearchgate.net The stimulation of aldosterone by this compound without a significant increase in blood pressure highlights its important role in the local regulation of adrenal function and may contribute to the phenomenon of "aldosterone breakthrough" observed during RAAS blockade. oup.comnih.gov
Cardiac Myocardial Effects
Myocardial Protection in Ischemia-Reperfusion Injury Models
Emerging evidence suggests a cardioprotective role for this compound, particularly in the context of ischemia-reperfusion (I/R) injury. scienceopen.comnih.gov Studies in rat models have demonstrated that pretreatment with this compound can improve post-ischemic cardiac function, reduce infarct size, and decrease the release of markers of myocardial damage. scienceopen.comnih.gov
This protective effect is mediated, at least in part, through the activation of the AT2R and the opening of ATP-sensitive potassium (KATP) channels. scienceopen.comnih.gov The activation of this pathway leads to the upregulation of antioxidant enzymes and the downregulation of pro-apoptotic proteins, thereby mitigating the cellular damage associated with reperfusion. scienceopen.com Furthermore, this compound has been shown to stimulate the release of atrial natriuretic peptide (ANP), a cardiac hormone with known cardioprotective effects. scienceopen.comnih.gov
Contribution to Cardiac Hypertrophy and Left Ventricular Dysfunction
While possessing cardioprotective properties in some contexts, this compound has also been implicated in pathological cardiac remodeling. The activation of the renin-angiotensin system in the brain, with this compound as a key effector peptide, contributes to sympathetic hyperactivity and the progression of left ventricular dysfunction following a myocardial infarction. nih.govoup.com
Inhibition of brain this compound formation has been shown to attenuate these detrimental effects, improving cardiac function and reducing the sympatho-excitatory responses. nih.govoup.comnih.gov This suggests that centrally-acting this compound plays a pivotal role in the adverse cardiac outcomes associated with conditions like heart failure.
Vascular Remodeling and Endothelial Cell Function
This compound influences vascular remodeling and endothelial cell function through its interactions with both AT1R and AT2R. The activation of AT1R can promote processes that contribute to vascular remodeling, such as inflammation and cell proliferation. researchgate.net
Association with Coronary Atherosclerosis
While the renin-angiotensin system (RAS) is strongly implicated in the pathogenesis of coronary atherosclerosis, the specific role of this compound (Ang III) is an area of ongoing investigation. dovepress.comfrontiersin.org Activation of the RAS, primarily through Angiotensin II (Ang II), contributes to atherosclerosis via several mechanisms, including endothelial dysfunction, inflammation, and plaque instability. dovepress.comfrontiersin.org
Research has primarily focused on the pro-atherogenic effects of Ang II. jrenendo.com Ang II promotes the development of atherosclerosis by stimulating the release of growth factors, inducing the oxidation of low-density lipoprotein (LDL), and increasing the expression of various chemokines, cytokines, and adhesion molecules. jrenendo.com Consequently, pharmacological interventions like angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs) have shown clinical benefits in managing coronary artery disease. dovepress.comfrontiersin.orgcapes.gov.br
However, direct studies on Ang III's involvement in coronary atherosclerosis have yielded contrasting results. One study found that circulating levels of Ang III were significantly lower in patients with confirmed coronary atherosclerosis (CAS) compared to healthy individuals. nih.gov The same study also noted that levels of aminopeptidase A (APA), the enzyme that converts Ang II to Ang III, were also lower in patients with more severe atherosclerosis. nih.gov This suggests a potential protective role for Ang III or, at least, a complex interplay within the RAS cascade in the context of atherosclerosis.
Below is a data table summarizing the findings on circulating this compound and APA levels in patients with coronary atherosclerosis compared to normal controls.
Central Nervous System (CNS) Actions and Neurological Disorders
Regulation of Vasopressin Release
This compound is a key regulator of vasopressin (also known as arginine vasopressin or AVP) release within the central nervous system. researchgate.netnih.gov Both Ang II and Ang III, when administered into the cerebral ventricles, induce a comparable increase in vasopressin secretion and blood pressure. nih.govjst.go.jp This has led to questions about which peptide is the primary effector in vivo, especially since Ang II is rapidly converted to Ang III in the brain. nih.govnih.gov
Studies using specific inhibitors of the enzymes that metabolize these peptides have provided significant clarity. The inhibition of aminopeptidase A (APA), the enzyme that forms Ang III from Ang II, blocks the pressor and vasopressin-releasing effects of exogenous Ang II. nih.govportlandpress.com This indicates that the conversion of Ang II to Ang III is a necessary step for these central actions. nih.gov Further research has demonstrated that Ang III is a principal effector peptide of the brain's renin-angiotensin system in controlling vasopressin release. nih.govpnas.org
The intracerebroventricular injection of Ang II has been shown to significantly increase plasma vasopressin levels. jst.go.jpkarger.com Similarly, Ang III is equipotent to Ang II in stimulating vasopressin release when administered directly into the brain. jst.go.jp These findings underscore the critical role of Ang III in the central regulation of fluid balance and blood pressure through its influence on vasopressin. researchgate.netnih.gov
Influence on Sympathetic Nervous System Activity
This compound exerts a significant influence on the activity of the sympathetic nervous system. The hyperactivity of the brain's renin-angiotensin system is linked to increased sympathetic outflow, which contributes to the development and maintenance of hypertension. nih.govpnas.org Ang III, as a major effector peptide in the brain, plays a crucial role in this process. nih.govnih.gov
In pathological conditions such as post-myocardial infarction (MI), activation of angiotensinergic pathways in the brain leads to sympathetic hyperactivity and progressive left ventricular dysfunction. nih.gov Research in rat models of MI has shown that central infusion of an aminopeptidase A (APA) inhibitor, which blocks the formation of brain Ang III, normalizes sympathetic nerve activity responses to stress and improves cardiac function. nih.gov This suggests a pivotal role for brain Ang III in mediating sympathetic hyperactivity following cardiac events. nih.gov
The brain RAS controls blood pressure through several mechanisms, including an increase in sympathetic neuron activity. pnas.org Endogenous Ang II is also known to potentiate sympathetic neurotransmission, likely by facilitating the release of norepinephrine. physiology.orgahajournals.org Given that Ang II's central effects are often mediated by its conversion to Ang III, it is plausible that Ang III is a key player in modulating sympathetic tone.
Role as a Major Effector Peptide in the Brain Renin-Angiotensin System
A growing body of evidence establishes this compound as a primary effector peptide within the brain's renin-angiotensin system (RAS). researchgate.netnih.govnih.govnih.gov While Angiotensin II has traditionally been considered the main active component, numerous studies now suggest that many of its central effects are, in fact, mediated by its conversion to Ang III. nih.govportlandpress.com
Both Ang II and Ang III have similar affinities for the AT1 and AT2 receptors in the brain and, when injected intracerebroventricularly, produce similar effects on blood pressure and vasopressin release. nih.govnih.govnih.gov The key insight into Ang III's role comes from studies using specific enzyme inhibitors. When aminopeptidase A (APA), the enzyme that converts Ang II to Ang III, is blocked in the brain, the pressor effects of Ang II are suppressed. portlandpress.com This strongly indicates that Ang II must be converted to Ang III to exert its central cardiovascular functions. portlandpress.com
Implications in Neurodegenerative Diseases
Alzheimer's Disease Pathogenesis (e.g., Association with Amyloid-β and Tau Pathology, Neuroinflammation, Oxidative Stress)
Hyperactivity of the renin-angiotensin system (RAS) is increasingly associated with the pathogenesis of Alzheimer's disease (AD). nih.gov While this was initially thought to be primarily mediated by Angiotensin II (Ang II) acting on AT1 receptors, recent studies have highlighted a significant role for this compound (Ang III). nih.govresearchgate.netresearchgate.net
Research on human post-mortem brain tissue has revealed that both Ang II and Ang III levels are significantly elevated in the brains of individuals with AD compared to age-matched controls. nih.govresearchgate.net Crucially, these studies found that Ang III levels, rather than Ang II, were strongly associated with the pathological hallmarks of AD: amyloid-β (Aβ) load and tau pathology. nih.govresearchgate.netresearchgate.net The level of Ang III was also found to increase with the severity of the disease, as indicated by Braak tangle stage. researchgate.net
The following table summarizes the key findings from a study on human post-mortem brain tissue from AD patients and controls.
Furthermore, the RAS is implicated in neuroinflammation and oxidative stress, two other key components of AD pathology. frontiersin.orgutas.edu.aujapsonline.comresearchgate.net Ang II, acting via the AT1 receptor, can promote the generation of reactive oxygen species and enhance brain inflammation. frontiersin.orgutas.edu.aunih.gov Given that Ang III also activates the AT1 receptor, it likely contributes to these detrimental processes. nih.gov The dysregulation of the APA/Ang-III/APN pathway in AD suggests that elevated brain Ang III could be a significant contributor to the neurodegenerative cascade. nih.govresearchgate.net This includes promoting neuroinflammation and oxidative stress, which in turn can exacerbate Aβ and tau pathologies. researchgate.netfrontiersin.org
Modulation of Other Cognitive and Emotional Functions
Beyond its established roles in learning and memory, this compound (Ang III) is implicated in the broader regulation of cognitive and emotional processes. The brain's renin-angiotensin system (RAS), where Ang III is an active component, is crucial for modulating various brain functions, including emotional responses and processing sensory information. mdpi.com Dysregulation of the central RAS is linked to conditions like depression, anxiety, and emotional stress. explorationpub.com
Evidence suggests a link between the RAS and mood disorders. frontiersin.orgwjgnet.com Specifically, elevated RAS activity is associated with depression and anxiety, potentially through mechanisms involving neuroinflammation and oxidative stress. frontiersin.org Animal studies have shown that increased brain angiotensin levels can lead to anxiety-related behaviors. d-nb.info Furthermore, blockade of angiotensin receptors has demonstrated anxiolytic effects in rodents. tandfonline.com Clinical observations also point to the potential of RAS-targeting drugs in managing mood disorders, although the precise mechanisms are still under investigation. ahajournals.orgresearchgate.netfrontiersin.orgresearchgate.net The brain's RAS, including Ang III, interacts with various neurotransmitter systems and is involved in the stress response, further highlighting its role in emotional regulation. tandfonline.compnas.orgresearchgate.net
Other Systemic and Cellular Effects
Role in Inflammatory Processes and Immune Responses
This compound is involved in inflammatory processes and immune responses, often acting in concert with Angiotensin II. embopress.org The renin-angiotensin system (RAS) is a significant modulator of inflammation, influencing the activity of various immune cells. mdpi.com Ang II, the precursor to Ang III, is recognized as a pro-inflammatory molecule that can activate endothelial cells and promote the infiltration of leukocytes to sites of injury. embopress.org It also activates dendritic cells, which are key to initiating immune responses. embopress.org
Ang III itself has been shown to stimulate the expression of pro-inflammatory mediators in cultured kidney cells. embopress.org The classical RAS pathway, which includes both Ang II and Ang III acting on the AT1 receptor, is linked to increased production of pro-inflammatory cytokines and chemokines. researchgate.net This can lead to cell senescence and inflammation. researchgate.net The RAS influences immune cells like T cells, macrophages, and neutrophils, with Angiotensin II stimulating macrophages and neutrophils to release pro-inflammatory cytokines. mdpi.com Dysregulation of the RAS has been implicated in chronic inflammatory and autoimmune diseases. mdpi.comfrontiersin.org
Modulation of Cell Growth and Proliferation
This compound has been shown to modulate the growth and proliferation of various cell types, indicating its role in tissue remodeling and pathological growth processes. In vitro studies have demonstrated that Ang III can stimulate protein synthesis in neonatal cardiomyocytes and promote the proliferation of cardiac fibroblasts. nih.gov This suggests a potential role for Ang III in cardiac remodeling. nih.gov
Furthermore, Ang III has been found to induce the proliferation of vascular smooth muscle cells (VSMCs). nih.gov Dysregulation of Ang III's actions in these cells may contribute to pathological conditions associated with VSMC dysfunction. nih.gov The proliferative effects of angiotensins are often mediated through the AT1 receptor and can involve the activation of various signaling pathways. ahajournals.orgmdpi.com In the context of the heart, Ang II, the precursor to Ang III, has been shown to increase the proliferation of VSMCs and fibroblasts in intramyocardial coronary arterioles. ahajournals.org While some studies suggest Ang II's proliferative effects are mediated by the AT1 receptor, others indicate that Ang III's proliferative actions can also occur. nih.govahajournals.org
Research has also explored the effects of angiotensins on fibroblast proliferation in other tissues, such as the lungs. Angiotensin II can induce human lung fibroblast proliferation, a process that may be relevant to pulmonary fibrosis. atsjournals.org
Involvement in Metabolic Regulation
This compound is implicated in metabolic regulation, particularly in glucose homeostasis. Studies have shown that Ang III can enhance glucose uptake in adipocytes. jst.go.jpnih.gov This effect is mediated through the angiotensin II type 2 receptor (AT2R) and involves the upregulation of glucose transporter type 1 (GLUT1) expression. jst.go.jpnih.govjst.go.jp
Potential Role in Cancer Biology and Tumorigenesis
The renin-angiotensin system (RAS), including this compound, is increasingly recognized for its potential role in cancer biology. oatext.com A local or paracrine RAS exists in many tumors and is implicated in cellular proliferation, inflammation, invasion, and angiogenesis. mdpi.comasmepress.com
Angiotensin II, the precursor to Ang III, has been shown to promote the growth of primary tumors and the formation of metastases. oncotarget.com It can stimulate the proliferation of various cancer cell lines. researchgate.net The pro-tumorigenic effects of the RAS are often mediated through the AT1 receptor, which can activate signaling pathways involved in cell proliferation and survival. nih.gov
Studies have specifically investigated the role of Ang III in cancer. For instance, Ang III has been found to promote the migration of both hormone-dependent and hormone-independent prostate cancer cells and to induce their proliferation in a time- and dose-dependent manner. nih.gov There is also evidence suggesting that the RAS can influence tumor angiogenesis, the formation of new blood vessels that tumors need to grow. oup.comoup.com Blockade of the RAS has been shown to reduce tumor-associated angiogenesis in some experimental models. oup.com The expression of RAS components has been found in many different types of cancer, and modulation of this system is being explored as a potential therapeutic strategy. oup.comfrontiersin.orgspandidos-publications.com
Methodological Approaches in Angiotensin Iii Research
In Vivo Study Models
In vivo studies are fundamental to understanding the systemic and organ-specific effects of Angiotensin III in a living organism. These studies often involve the use of specific animal models, controlled peptide administration, and continuous physiological monitoring.
Animal Models
A range of animal models are utilized to investigate the actions of this compound, each offering unique advantages for studying specific aspects of cardiovascular and renal physiology.
Spontaneously Hypertensive Rats (SHR): SHRs are a widely used genetic model of hypertension. frontiersin.org Studies using SHRs have been instrumental in revealing defects in the natriuretic response to this compound, which may contribute to the development of hypertension. nih.govahajournals.orgnih.gov For instance, research has shown that unlike their normotensive counterparts, SHRs fail to exhibit a natriuretic response to renal interstitial infusion of Ang III. ahajournals.orgnih.gov This impaired response is linked to defects in the translocation of the AT2 receptor to the apical membranes of renal proximal tubule cells. ahajournals.orgnih.govahajournals.orgnih.gov The SHR model, along with its stroke-prone variant, allows researchers to explore the genetic underpinnings of hypertension and the role of Ang III in its pathogenesis. frontiersin.org
Wistar Kyoto (WKY) Rats: WKY rats serve as the normotensive control for SHRs, providing a baseline for comparative studies. nih.govnih.gov Research in WKY rats has demonstrated the normal physiological responses to this compound, such as AT2 receptor-mediated natriuresis. nih.govahajournals.orgahajournals.orgnih.govahajournals.org These rats exhibit the expected translocation of AT2 receptors and subsequent internalization of sodium transporters in the renal tubules upon Ang III stimulation, highlighting the pathways that are defective in SHRs. ahajournals.orgahajournals.org
Myocardial Infarction Models: The role of this compound in the pathophysiology of conditions like myocardial infarction is an area of active investigation. researchgate.netnih.gov Animal models of myocardial infarction are used to study the effects of Ang III on cardiac remodeling and function post-injury.
Rabbits: Rabbits have also been employed in this compound research, contributing to the understanding of its effects on various physiological parameters, including aldosterone (B195564) secretion. explorationpub.combiomedpharmajournal.org
Other Rodent Models: Besides SHRs and WKY rats, other rodent models such as Sprague-Dawley rats are also utilized. nih.govnih.govnih.gov These models have been crucial in studies involving intracerebroventricular infusions to assess the central effects of Ang III on blood pressure and in investigations of renal physiology. nih.govnih.gov Genetically modified mouse models, including those with knockouts of specific RAS components like angiotensin-converting enzyme (ACE) or AT1a receptors, provide powerful tools to dissect the specific pathways through which this compound exerts its effects. nih.govumb.edu.pl
Peptide Administration Routes
The method of delivering this compound to the target tissue is a critical aspect of experimental design, allowing for the differentiation between systemic and local effects.
Intracerebroventricular Infusion: This technique involves the direct administration of this compound into the cerebral ventricles of the brain. physiology.org It is a powerful tool for investigating the central nervous system effects of the peptide, such as its role in regulating blood pressure, thirst, and vasopressin release, independent of its peripheral actions. researchgate.netnih.govphysiology.orgwsu.edu Studies in baboons and rats have utilized this method to demonstrate that Ang III can be as potent as Angiotensin II in stimulating water and salt intake. physiology.org
Renal Interstitial Infusion: To study the direct effects of this compound on the kidney, researchers employ renal interstitial infusion. nih.govnih.govahajournals.orgahajournals.orgnih.gov This method involves infusing the peptide directly into the interstitial space of the kidney, thereby bypassing systemic circulation and allowing for the examination of its local actions on renal hemodynamics and tubular sodium handling. ahajournals.orgahajournals.orgnih.gov This approach has been crucial in demonstrating that the conversion of Angiotensin II to this compound is a critical step for AT2 receptor-mediated natriuresis in the kidney. ahajournals.orgscilit.comresearchgate.net
Physiological Monitoring Techniques
A comprehensive understanding of this compound's effects requires the precise measurement of various physiological parameters.
Blood Pressure Measurement: Continuous monitoring of arterial blood pressure is a cornerstone of this compound research, particularly in studies investigating its pressor effects. physiology.orgahajournals.orgnih.govscispace.comnih.gov This is often achieved through telemetry or the use of arterial catheters.
Heart Rate Assessment: Heart rate is typically monitored alongside blood pressure to provide a more complete picture of the cardiovascular response to this compound.
Renal Sympathetic Nerve Activity Recording: In studies focusing on the neural control of renal function, the recording of renal sympathetic nerve activity is employed to assess the influence of centrally or peripherally administered this compound.
Echocardiography: This non-invasive imaging technique is used to assess cardiac structure and function, which is particularly relevant in studies investigating the long-term effects of this compound on the heart, such as in models of myocardial infarction.
Millar Catheterization: For high-fidelity pressure measurements within the cardiovascular system, Millar catheterization is utilized. This technique provides precise data on ventricular and arterial pressures.
Urinary Sodium Excretion Rate Quantification: To investigate the renal effects of this compound, the rate of urinary sodium excretion is meticulously quantified. ahajournals.orgnih.govnih.gov This measurement is critical for determining the natriuretic or anti-natriuretic properties of the peptide under various experimental conditions. ahajournals.orgnih.govnih.gov
In Vitro Study Models
In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of this compound action, free from the complex systemic interactions present in whole organisms.
Isolated Tissue Preparations
The use of isolated tissues allows for the direct examination of this compound's effects on specific organs and vascular beds.
Perfused Kidneys: Isolated perfused kidney preparations are used to study the direct renal effects of this compound on vascular resistance and tubular function without the influence of systemic neural and hormonal factors. nih.gov
Mesenteric Beds: The perfused mesenteric vascular bed is a classic preparation for studying the effects of vasoactive substances like this compound on peripheral resistance. nih.govcapes.gov.brnih.govahajournals.orgphysiology.org Studies using this model have shown that this compound can potentiate the pressor response to sympathetic nerve stimulation. nih.govcapes.gov.br
Aortic Rings: Isolated aortic rings are utilized to assess the direct contractile or relaxant effects of this compound on vascular smooth muscle.
Adrenal Cortical Arteries: The investigation of this compound's effects on adrenal cortical arteries has revealed its role in regulating adrenal blood flow. nih.govnih.govoup.comahajournals.org Studies have shown that this compound can cause relaxation of these arteries, a response that is modulated by its metabolism. nih.govoup.com
Cell Culture Models
Cell culture models provide a powerful tool to dissect the specific cellular signaling pathways activated by this compound.
Human Adrenocortical Cell Lines: Cell lines such as the HAC15 are used to study the effects of this compound on steroidogenesis in a human-derived system. explorationpub.comoup.comresearchgate.netnih.govoup.com Research using these cells has shown that this compound can stimulate aldosterone production, although it may be less potent than Angiotensin II. oup.comnih.gov
Zona Glomerulosa Cells: Primary cultures of zona glomerulosa cells from animal models like rats and cattle are extensively used to investigate the direct effects of this compound on aldosterone synthesis and secretion. explorationpub.comnih.govnih.govahajournals.orgahajournals.org These studies have been crucial in demonstrating that the conversion of Angiotensin II to this compound is an obligatory step for certain vascular responses in the adrenal gland but not for aldosterone secretion itself. nih.govnih.gov
Data Tables
Table 1: Summary of In Vivo Research Findings for this compound
| Animal Model | Administration Route | Key Findings |
|---|---|---|
| Spontaneously Hypertensive Rats (SHR) | Renal Interstitial Infusion | Defective natriuretic response to Ang III. ahajournals.orgnih.gov |
| Wistar Kyoto (WKY) Rats | Renal Interstitial Infusion | AT2 receptor-mediated natriuresis. nih.govahajournals.org |
| Baboons | Intracerebroventricular Infusion | Potent stimulation of water and salt intake. physiology.org |
Table 2: Summary of In Vitro Research Findings for this compound
| Model | Key Findings |
|---|---|
| Perfused Mesenteric Bed (SHR & WKY) | Potentiation of pressor response to nerve stimulation. nih.govcapes.gov.br |
| Adrenal Cortical Arteries | Relaxation modulated by metabolism. nih.govoup.com |
| Human Adrenocortical Cell Lines (HAC15) | Stimulation of aldosterone production. oup.comnih.gov |
Biochemical and Molecular Techniques in this compound Research
The investigation of this compound (Ang III) and its role within the renin-angiotensin system (RAS) relies on a variety of sophisticated biochemical and molecular techniques. These methods enable researchers to quantify the peptide, measure the activity of enzymes involved in its metabolism, study its interaction with receptors, and analyze the genetic and protein expression related to its signaling pathways.
Peptide Quantification Methods (e.g., Enzyme-Linked Immunosorbent Assay (ELISA))
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantitative determination of Ang III in various biological samples. antibodies.comantibodies.comvwr.com This technique offers high sensitivity and specificity for measuring the concentration of this peptide in serum, plasma, tissue homogenates, and other biological fluids. antibodies.comvwr.comantikoerper-online.de
The principle behind the Ang III ELISA is typically a competitive immunoassay. antibodies.comantibodies.comcloud-clone.com In this setup, a microplate is pre-coated with Ang III antigen. antibodies.comantibodies.comvwr.com When samples or standards containing Ang III are added to the wells, they compete with the immobilized Ang III for binding to a limited amount of biotinylated anti-Angiotensin III antibody that is subsequently added. antibodies.comantibodies.com The amount of biotinylated antibody that binds to the plate is therefore inversely proportional to the concentration of Ang III in the sample. antibodies.comantibodies.com
Following an incubation period, unbound antibodies are washed away, and a conjugate of horseradish peroxidase (HRP) and avidin (B1170675) (or streptavidin) is added, which binds to the biotinylated antibodies. antibodies.comantibodies.com A substrate solution, such as TMB (3,3',5,5'-tetramethylbenzidine), is then introduced, leading to a colorimetric reaction catalyzed by the HRP. antibodies.comantibodies.com The reaction is stopped with an acidic solution, and the optical density is measured, usually at a wavelength of 450 nm. antibodies.comantibodies.com The concentration of Ang III in the samples is then determined by comparing their absorbance values to a standard curve generated from known concentrations of Ang III. antibodies.comantibodies.comvwr.com
Commercially available ELISA kits for human this compound report varying detection ranges and sensitivities. For instance, one kit has a detection range of 7.81-500 pg/ml with a sensitivity of 2.77 pg/ml, while another has a broader range of 78.125-5000 pg/ml and a sensitivity of 46.875 pg/ml. antibodies.comantibodies.comvwr.com
Table 1: Comparison of Human this compound ELISA Kit Specifications
| Parameter | Kit A | Kit B |
|---|---|---|
| Detection Range | 7.81-500 pg/ml antibodies.com | 78.125-5000 pg/ml antibodies.comvwr.com |
| Sensitivity | 2.77 pg/ml antibodies.com | 46.875 pg/ml antibodies.comvwr.com |
| Sample Types | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates, other biological fluids antibodies.comantibodies.comvwr.com | |
| Assay Type | Competitive ELISA antibodies.comantibodies.comvwr.com |
Enzyme Activity Assays (e.g., Aminopeptidase (B13392206) A/N Activity Measurements)
The formation and degradation of this compound are critically dependent on the activity of specific aminopeptidases. Aminopeptidase A (APA) is the primary enzyme responsible for converting Angiotensin II (Ang II) to Ang III by cleaving the N-terminal aspartyl residue. ahajournals.orgahajournals.orgmdpi.com Subsequently, Aminopeptidase N (APN) can metabolize Ang III into Angiotensin IV. pnas.orgnih.govphysiology.org Therefore, measuring the activity of these enzymes is crucial for understanding the regulation of Ang III levels.
Enzyme activity assays for APA and APN often utilize synthetic substrates that, when cleaved by the enzyme, produce a detectable signal, such as a chromophore or fluorophore. For instance, APN activity can be measured spectrophotometrically using L-leucine-p-nitroanilide as a substrate. pnas.org The cleavage of this substrate releases p-nitroaniline, which can be quantified by measuring the absorbance at 405 nm. pnas.org Fluorometric assays are also common and offer high sensitivity. An example is an APN activity assay that uses a fluorogenic substrate converted to a highly fluorescent product, with excitation and emission wavelengths of 384/502 nm, respectively. abcam.cn
Research has employed these assays to investigate the role of these enzymes in various physiological and pathological conditions. For example, studies in spontaneously hypertensive rats (SHR) have shown significantly elevated APA activity in the kidney compared to normotensive controls. ahajournals.orgahajournals.org This suggests a potential link between increased renal APA activity and the development of hypertension. ahajournals.orgahajournals.org
Table 2: Aminopeptidase A (APA) Activity in Spontaneously Hypertensive Rats (SHR) vs. Wistar-Kyoto (WKY) Rats
| Age of Rats | Percentage Increase in Kidney APA Activity in SHR vs. WKY |
|---|---|
| 4 weeks | 41% ahajournals.org |
| 8 weeks | 51% ahajournals.org |
| 16 weeks | 68% ahajournals.org |
Data from studies on spontaneously hypertensive rats, indicating a progressive increase in kidney APA activity with the development of hypertension. ahajournals.org
Furthermore, the specificity of these enzyme assays can be confirmed by using selective inhibitors. pnas.orgabcam.cn Bestatin, for example, is an inhibitor of APN that can be used to differentiate APN-specific activity from that of other peptidases. pnas.org
Receptor Binding Studies (e.g., Radioisotope Binding Assays)
To characterize the interaction of this compound with its receptors, primarily the angiotensin type 1 (AT1) and type 2 (AT2) receptors, receptor binding studies are essential. Radioisotope binding assays are a classic and powerful tool for this purpose. nih.gov These assays allow for the determination of key parameters such as the binding affinity (Kd) of a ligand for its receptor and the density of receptors (Bmax) in a given tissue or cell preparation. nih.gov
In these assays, a radiolabeled ligand, such as [(125)I]-angiotensin II, is incubated with a preparation of cell membranes known to express angiotensin receptors, like those from the rat liver or adrenal cortex. nih.govrevvity.com The amount of radioligand that binds to the receptors is then measured.
Competition binding assays are a common variation where the ability of an unlabeled ligand, such as this compound, to displace the radiolabeled ligand from the receptor is assessed. nih.gov This allows for the determination of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the unlabeled ligand's binding affinity. nih.gov Studies have shown that both Ang II and Ang III have high affinity for the AT1 receptor. nih.gov
Scintillation Proximity Assay (SPA) is a more advanced, homogeneous radioisotopic binding assay that does not require a separation step to remove unbound ligand. revvity.com In SPA, the receptor preparation is immobilized onto scintillant-containing beads. Only when a radiolabeled ligand binds to the receptor does it come into close enough proximity to the scintillant to produce a detectable light signal. revvity.com
Gene Expression and Protein Analysis (e.g., Western Blotting, Real-Time Polymerase Chain Reaction (RT-PCR))
Understanding the regulation of the components of the this compound signaling pathway at the molecular level requires the analysis of gene and protein expression. Techniques like Real-Time Polymerase Chain Reaction (RT-PCR) and Western Blotting are standard methods used for this purpose.
Real-Time Polymerase Chain Reaction (RT-PCR) is used to quantify the messenger RNA (mRNA) levels of specific genes. This technique allows researchers to determine the extent to which genes encoding for angiotensin receptors (AT1, AT2) or the enzymes involved in Ang III metabolism (APA, APN) are being transcribed. ahajournals.orgphysiology.org The process involves reverse transcribing the mRNA into complementary DNA (cDNA), which is then amplified in a real-time PCR machine. The amount of amplified product is measured in real-time using fluorescent dyes, allowing for the quantification of the initial amount of mRNA. physiology.org
Western Blotting is a technique used to detect and quantify specific proteins in a sample. ahajournals.orgnih.gov Proteins from a tissue or cell lysate are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the protein of interest (e.g., AT1 receptor). A secondary antibody, which is conjugated to an enzyme or a fluorescent molecule, is then used to detect the primary antibody. The resulting signal, which can be chemiluminescent or fluorescent, is proportional to the amount of the target protein. This technique has been used to demonstrate the presence of AT1 and AT2 receptor proteins in various tissues. physiology.orgnih.gov For example, Western blot analysis has been used to show that Ang II infusion can increase the protein levels of angiotensinogen (B3276523) in the kidney. ahajournals.org
Cell Signaling Pathway Analysis (e.g., Phosphorylation Assays, Calcium Imaging)
Upon binding to its receptors, this compound triggers intracellular signaling cascades that lead to a cellular response. Analyzing these signaling pathways is key to understanding the functional consequences of Ang III action.
Phosphorylation Assays are used to detect the activation of specific proteins within a signaling cascade. Many signaling pathways involve the phosphorylation of proteins by kinases. Western blotting with phospho-specific antibodies, which only recognize the phosphorylated form of a protein, is a common method to assess the activation state of key signaling molecules.
Calcium Imaging is a technique used to visualize and measure changes in intracellular calcium concentrations. Angiotensin receptor activation, particularly through the AT1 receptor, is known to mobilize intracellular calcium. This can be monitored using fluorescent calcium indicators, such as Fura-2 or Fluo-4. Cells are loaded with the indicator dye, and changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are monitored using fluorescence microscopy. This provides a real-time readout of receptor activation and downstream signaling.
Pharmacological Tools: Development and Application of Selective this compound Agonists and Antagonists
The development and application of selective agonists and antagonists are fundamental to elucidating the specific physiological and pathophysiological roles of this compound. These pharmacological tools allow researchers to selectively activate or block the effects of Ang III, thereby dissecting its contributions from those of other components of the renin-angiotensin system, such as Angiotensin II.
While this compound itself is a natural agonist for angiotensin receptors, research has focused on developing more stable and selective analogs. nih.govrevvity.com However, the primary focus in pharmacological tool development for the RAS has been on antagonists.
Angiotensin Receptor Blockers (ARBs) are a class of drugs that primarily antagonize the AT1 receptor. nih.govnih.gov While developed to block the effects of Angiotensin II, they also effectively block the actions of this compound at the AT1 receptor, given that both peptides bind to this receptor with high affinity. nih.govnih.gov Losartan (B1675146) was the first orally active, non-peptide AT1 receptor antagonist, and its development paved the way for a number of other ARBs, including valsartan (B143634) and irbesartan. ucl.ac.beresearchgate.net These antagonists have been instrumental in studying the AT1 receptor-mediated effects of the renin-angiotensin system. nih.govucl.ac.be
The development of selective antagonists for other angiotensin peptides, such as Angiotensin-(1-7), highlights the approach of creating peptide analogs with specific amino acid substitutions to confer antagonistic properties. For example, D-Ala7-Ang-(1-7) (A-779) and D-Pro7-Ang-(1-7) were developed as selective antagonists for the Ang-(1-7) receptor. ahajournals.org A similar strategy could be envisioned for developing more specific this compound antagonists that could help to differentiate its actions from those of Angiotensin II, especially at the AT2 receptor where their relative affinities and functional consequences might differ more substantially.
The use of these pharmacological tools in experimental models is crucial. For instance, the administration of an AT1 receptor antagonist can determine whether a specific physiological response is mediated by the AT1 receptor. By comparing the effects of Angiotensin II and this compound in the presence and absence of such antagonists, researchers can infer the relative contribution of each peptide to the observed effect.
Therapeutic Strategies Targeting Angiotensin Iii Pathways
Inhibition of Angiotensin III Formation
A key approach to regulating the effects of this compound is to inhibit the enzymes responsible for its synthesis. This primarily involves targeting Aminopeptidase (B13392206) A and, to a lesser extent, Aminopeptidase N.
Aminopeptidase A (APA) is a crucial enzyme in the renin-angiotensin system, responsible for converting Angiotensin II (Ang II) into this compound. portlandpress.comcapes.gov.brnih.gov The inhibition of APA is a primary therapeutic strategy to reduce the levels of Ang III. capes.gov.br A notable inhibitor developed for this purpose is RB150, also known as firibastat. portlandpress.compnas.orgportlandpress.com RB150 is a prodrug of the specific and selective APA inhibitor, EC33. pnas.orgportlandpress.com Designed as a dimer of EC33 linked by a disulfide bond, RB150 can be administered systemically and is able to cross the blood-brain barrier. ahajournals.orgoup.comoup.com Once in the brain, the disulfide bridge is cleaved, releasing two active molecules of EC33 which then inhibit APA activity. portlandpress.comoup.comahajournals.org This targeted delivery system allows for the central blockade of Ang III formation without significantly affecting peripheral RAS activity. oup.com
The brain's renin-angiotensin system (RAS) is implicated in the development and maintenance of hypertension. portlandpress.compnas.org Within this system, Ang III, generated by APA, is a major effector peptide that exerts a tonic stimulatory control over blood pressure. portlandpress.comahajournals.orgpnas.org Consequently, brain APA represents a potential therapeutic target for treating hypertension. pnas.orgahajournals.orgpnas.org
The orally active APA inhibitor prodrug, RB150/firibastat, has been shown to normalize arterial blood pressure in hypertensive animal models. portlandpress.comportlandpress.com Oral administration of RB150 in hypertensive rats leads to the inhibition of brain APA activity, a block in the formation of brain Ang III, and a subsequent reduction in blood pressure that can last for several hours. portlandpress.comahajournals.org This antihypertensive effect is achieved by decreasing the hyperactivity of the APA/Ang III/AT1 receptor axis in the brain. portlandpress.com The reduction in blood pressure is partly due to a decrease in sympathetic tone, which lowers vascular resistance. portlandpress.comahajournals.org
Research in rats post-myocardial infarction (MI) has shown that activation of brain angiotensinergic pathways contributes to sympathetic hyperactivity and progressive left ventricular (LV) dysfunction. nih.gov Chronic intracerebroventricular (ICV) infusion of RB150 in post-MI rats normalized brain APA activity, improved responses to stress, and enhanced baroreflex function. oup.comnih.gov Furthermore, it led to improvements in LV end-diastolic pressure (LVEDP), ejection fraction (EF), and the maximal first derivative of pressure change over time (dP/dtmax). oup.comnih.gov These findings suggest that brain APA and Ang III play a pivotal role in the sympathetic hyperactivity and LV dysfunction that occur post-MI, positioning RB150 as a potential candidate for central nervous system-targeted therapy in this condition. oup.comnih.gov
| Parameter | Effect of RB150 Infusion | Source |
|---|---|---|
| Brain APA Activity | Normalized | oup.comnih.gov |
| Sympathetic Reactivity to Stress | Normalized | oup.comnih.gov |
| Arterial Baroreflex Function | Improved | oup.comnih.gov |
| Left Ventricular End-Diastolic Pressure (LVEDP) | Improved | oup.comnih.gov |
| Ejection Fraction (EF) | Improved | oup.comnih.gov |
| Maximal dP/dt | Improved | oup.comnih.gov |
In the kidney itself, the conversion of Ang II to Ang III is critical for angiotensin type-2 receptor (AT2R)-mediated natriuresis. nih.gov While central APA inhibition's primary effect on natriuresis is through vasopressin modulation, the role of Ang III within the kidney highlights the peptide's importance in sodium excretion. wikipedia.org Studies have shown that Ang III, not Ang II, is the preferred agonist for AT2R-mediated natriuresis in the renal proximal tubule. ahajournals.orgmdpi.com This natriuretic response is triggered by Ang III activating AT2Rs, a process that occurs when angiotensin type 1 receptors (AT1R) are blocked. wikipedia.org Therefore, while central APA inhibition reduces systemic Ang III, the peptide's specific role in the kidney underscores the complexity of targeting Ang III pathways.
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that metabolizes this compound into Angiotensin IV. pnas.orgahajournals.orgnih.govahajournals.org APN is abundant in the kidneys and the central nervous system. nih.gov Inhibiting APN leads to an accumulation of Ang III. pnas.org
In the brain, the selective APN inhibitor PC18, when administered alone via intracerebroventricular (ICV) route, causes an increase in blood pressure. pnas.org This pressor response can be blocked by pretreatment with an AT1 receptor antagonist, demonstrating that the effect is due to increased endogenous Ang III levels interacting with AT1 receptors. pnas.org Co-administration of an APN inhibitor with a low dose of Ang III significantly potentiates the pressor response induced by Ang III alone. pnas.org
In the kidney, APN is a major enzyme responsible for the metabolism of Ang III. ahajournals.orgahajournals.org Inhibition of intrarenal APN augments the natriuretic responses to Ang III, an effect mediated by the AT2 receptor. ahajournals.orgahajournals.org In rats with systemic AT1R blockade, intrarenal administration of an APN inhibitor alone can induce natriuresis, which is abolished by an AT2R antagonist. mdpi.comnih.gov This suggests that blocking the degradation of endogenous intrarenal Ang III allows it to activate AT2Rs, promoting sodium excretion. nih.gov These findings highlight APN inhibition as a potential therapeutic target, particularly for restoring defective natriuresis in conditions like hypertension. ahajournals.orgpharmaleads.com
| Location | Effect of APN Inhibition | Mediating Receptor | Outcome | Source |
|---|---|---|---|---|
| Brain | Increased Ang III levels | AT1R | Increased Blood Pressure | pnas.org |
| Kidney (with AT1R blockade) | Increased Ang III levels | AT2R | Increased Natriuresis | ahajournals.orgmdpi.comahajournals.orgnih.gov |
Aminopeptidase A (APA) Inhibition (e.g., RB150)
Central APA Inhibition for Hypertension and Cardiac Dysfunction
Modulation of Angiotensin Receptor Activity
Another therapeutic avenue involves modulating the receptors through which this compound exerts its effects. This is often achieved indirectly through agents that target the primary angiotensin receptors.
Angiotensin Receptor Blockers (ARBs) are a class of drugs that antagonize the Angiotensin II Type 1 Receptor (AT1R). wikipedia.orgcvpharmacology.combhf.org.uk Their primary use is in the treatment of hypertension, heart failure, and diabetic nephropathy. wikipedia.orgbhf.org.uk ARBs work by selectively blocking the binding of Angiotensin II to AT1 receptors, which prevents vasoconstriction and sodium retention. wikipedia.orgcvpharmacology.com
While ARBs are designed to block Ang II's effects at the AT1R, this action has significant indirect consequences for Ang III pathways. Ang III, like Ang II, has a high affinity for and can bind to AT1 receptors. oup.comnih.govportlandpress.com The pressor effects of centrally administered Ang III are mediated through AT1 receptors. oup.compnas.org Therefore, by blocking AT1 receptors, ARBs also block the pressor and other AT1R-mediated effects of Ang III. biomedpharmajournal.org For example, the pressor response caused by the accumulation of brain Ang III following APN inhibition is prevented by the AT1R antagonist losartan (B1675146). pnas.orgbiomedpharmajournal.org
Blockade of the AT1R can lead to a number of other consequences, including unopposed stimulation of the Angiotensin II Type 2 Receptor (AT2R) and increased levels of plasma renin and Ang II. europa.eu Since Ang II is the precursor to Ang III, the increased Ang II levels could potentially lead to increased Ang III formation. However, the dominant effect of ARBs is the blockade of the common AT1R pathway for both peptides. wikipedia.org
Furthermore, the therapeutic effects of ARBs in conditions like heart failure and post-myocardial infarction may overlap with the effects seen with central APA inhibitors. In post-MI rats, central infusion of the ARB losartan produced similar, though somewhat less effective, improvements in cardiac function and sympathetic activity compared to the APA inhibitor RB150. oup.comnih.gov This suggests that a significant portion of the pathophysiology in these conditions is driven by Ang III acting on AT1 receptors in the brain, an effect that can be mitigated either by preventing Ang III formation (with APA inhibitors) or by blocking its action at the receptor level (with ARBs). oup.comnih.gov
Angiotensin Type 2 Receptor (AT2R) Agonism as a Therapeutic Target
The Angiotensin Type 2 Receptor (AT2R) has emerged as a significant therapeutic target, largely due to its counter-regulatory role against the effects mediated by the Angiotensin II Type 1 Receptor (AT1R). frontiersin.orgportlandpress.comnih.govnih.gov While Angiotensin II (Ang II) is a primary ligand for both receptors, this compound (Ang III) also binds to and activates AT2R, contributing to its physiological effects. ahajournals.orgnih.gov Activation of AT2R is generally associated with beneficial outcomes such as vasodilation, anti-inflammatory effects, and the promotion of tissue repair. patsnap.com
The therapeutic potential of AT2R agonism is highlighted by the development of selective, non-peptide agonists like Compound 21 (C21). frontiersin.orgportlandpress.com Research using C21 has demonstrated that pharmacological stimulation of AT2R can lead to a variety of protective effects. frontiersin.org In cardiovascular and renal disease models, AT2R activation has been shown to decrease organ fibrosis. frontiersin.org The mechanisms underlying these benefits are multifaceted and include the activation of the bradykinin/nitric oxide/cGMP pathway, which promotes vasodilation and natriuresis. portlandpress.comresearchgate.netahajournals.orgrevportcardiol.org Furthermore, AT2R stimulation can inhibit inflammatory pathways, such as the NF-κB pathway, and reduce oxidative stress. frontiersin.orgresearchgate.net
AT2R activation also exhibits anti-proliferative and pro-apoptotic actions, which are beneficial in conditions characterized by excessive cell growth. portlandpress.comnih.gov These effects are partly mediated by the inhibition of signaling pathways like the ERK1/2 pathway. portlandpress.com In the context of neurodegenerative diseases, AT2R agonism has shown promise by promoting neuroprotection and neurogenesis. patsnap.comnih.gov Studies have indicated that AT2R activation can protect neurons from oxidative stress and reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease. patsnap.comfrontiersin.org
The development of AT2R agonists represents a novel therapeutic strategy that moves beyond the traditional renin-angiotensin system (RAS) blockade, which primarily focuses on inhibiting the effects of Ang II at the AT1R. By directly stimulating the protective arm of the RAS, AT2R agonists offer a targeted approach to harnessing the beneficial effects of this pathway.
This compound-Targeted Therapeutics in Specific Disease States
Hypertension Management
The role of this compound in the central regulation of blood pressure has been a key area of research. nih.gov Within the brain, Ang III, formed from the conversion of Ang II by aminopeptidase A (APA), is considered a major effector peptide of the RAS in the control of blood pressure. nih.govportlandpress.comresearchgate.net Both Ang II and Ang III, when administered intracerebroventricularly, cause an increase in blood pressure. nih.gov However, the in-vivo conversion of Ang II to Ang III has led to the hypothesis that Ang III is the primary active peptide in the brain for blood pressure regulation. nih.gov
This has led to the exploration of therapeutic strategies that specifically target the synthesis of brain Ang III. ahajournals.org The inhibition of APA is one such strategy. By blocking the conversion of Ang II to Ang III in the brain, it is possible to reduce the tonic stimulatory effect that Ang III has on blood pressure in hypertensive states. portlandpress.comahajournals.org
A notable development in this area is the creation of orally active APA inhibitors, such as the prodrug RB150 (firibastat). nih.govresearchgate.netahajournals.org When administered, RB150 crosses the blood-brain barrier and is converted to its active form, EC33, which then inhibits brain APA. ahajournals.org This action reduces the formation of brain Ang III, leading to a decrease in blood pressure. researchgate.netahajournals.org The antihypertensive effect of this approach is attributed to several mechanisms, including reduced vasopressin release, which increases diuresis, and a decrease in sympathetic nervous system activity. researchgate.netahajournals.org This targeted approach represents a novel class of centrally acting antihypertensive drugs. portlandpress.com
Neurodegenerative Disease Treatment (e.g., Alzheimer's Disease)
The renin-angiotensin system's involvement in neurodegenerative diseases, particularly Alzheimer's disease (AD), is an area of growing interest. nih.govresearchgate.net Alterations in various components of the RAS, including an increase in Angiotensin II and potentially this compound, have been observed in AD. nih.govresearchgate.net These peptides, acting through the AT1 receptor, can contribute to neuroinflammation, oxidative stress, and the accumulation of amyloid-β (Aβ), all of which are hallmarks of AD. mdpi.comfrontiersin.org
Conversely, the AT2 receptor, which is also activated by Ang III, is considered to have neuroprotective effects. nih.govfrontiersin.org Stimulation of the AT2R has been shown to counteract some of the detrimental effects mediated by the AT1R. frontiersin.org For instance, AT2R activation can promote cognitive function and reduce Aβ plaque formation in animal models of AD. patsnap.comfrontiersin.org
Therapeutic strategies targeting the RAS in AD have largely focused on angiotensin-converting enzyme inhibitors (ACEIs) and angiotensin receptor blockers (ARBs). mdpi.comfrontiersin.org ARBs, by blocking the AT1 receptor, prevent the harmful effects of both Ang II and Ang III. This blockade can lead to an unopposed stimulation of the AT2 receptor, potentially enhancing its neuroprotective actions. frontiersin.orgahajournals.org Some studies suggest that the cognitive benefits observed with ARBs may be partly mediated by this AT2R stimulation. ahajournals.org However, direct activation of AT2R with agonists has yielded mixed results in AD models, indicating that the role of this pathway is complex. ahajournals.org The specific contribution of modulating Ang III activity, either by inhibiting its production or blocking its receptor, remains an active area of investigation in the search for effective AD treatments. nih.gov
Renal Disorders
In the kidneys, this compound plays a role in regulating sodium excretion and renal function, primarily through its interaction with the AT2 receptor. researchgate.netoup.com The AT2 receptor is a component of the protective arm of the renin-angiotensin system (RAS), and its activation generally opposes the detrimental actions of the AT1 receptor. nih.govoup.com
Activation of renal AT2 receptors promotes natriuresis (sodium excretion) and diuresis, contributing to the regulation of blood pressure and fluid balance. nih.govnih.govresearchgate.net This effect is mediated, in part, through the bradykinin/nitric oxide/cGMP pathway. researchgate.netahajournals.orgahajournals.org Within the kidney, Ang III is considered a key agonist for the AT2R-mediated inhibition of sodium reabsorption in the proximal tubules. oup.com The "this compound/AT2 Receptor/NHE3 Signaling Pathway" in the proximal tubules has been identified as a novel natriuretic and antihypertensive mechanism. ahajournals.orgnih.gov
Therapeutic strategies targeting this pathway for renal disorders often involve the use of AT2R agonists. The selective agonist C21 has shown protective effects in preclinical models of both acute kidney injury (AKI) and chronic kidney disease (CKD). physiology.org In models of diabetic nephropathy, C21 has been shown to inhibit inflammation, oxidative stress, and fibrosis. portlandpress.com The stimulation of AT2R can lead to reduced renal fibrosis and inflammation, contributing to improved renal function. researchgate.net The expression of AT2R is often elevated in acute kidney injury, suggesting a compensatory protective mechanism. researchgate.net Therefore, targeting the Ang III-AT2R pathway presents a promising therapeutic avenue for the management of various renal disorders.
Future Research Directions and Therapeutic Potential of this compound Modulation
The modulation of this compound pathways holds significant therapeutic potential across a spectrum of diseases, and future research is poised to further elucidate and harness these possibilities. A key area of ongoing investigation is the development and refinement of drugs that can specifically target components of the Ang III signaling cascade.
One of the most promising future directions is the continued exploration of brain aminopeptidase A (APA) inhibitors as a novel class of antihypertensive agents. nih.govresearchgate.net The ability of these inhibitors to cross the blood-brain barrier and specifically reduce the production of central Ang III offers a targeted approach to managing neurogenic hypertension. ahajournals.org Further clinical trials are needed to establish the long-term efficacy and safety of drugs like firibastat.
In the realm of cardiovascular and renal diseases, the therapeutic potential of selective AT2R agonists warrants further investigation. frontiersin.orgportlandpress.compatsnap.com While preclinical studies have demonstrated anti-fibrotic, anti-inflammatory, and protective effects, translating these findings into clinical applications is a critical next step. frontiersin.orgphysiology.org Understanding the long-term consequences of sustained AT2R activation and identifying the patient populations most likely to benefit will be crucial.
For neurodegenerative disorders like Alzheimer's disease, the dual role of Ang III acting on both AT1 and AT2 receptors presents a complex but intriguing therapeutic target. nih.govfrontiersin.org Future research should focus on dissecting the specific contributions of Ang III to the pathophysiology of these conditions. This could lead to the development of more nuanced therapeutic strategies, such as combination therapies that block the detrimental AT1R-mediated effects while promoting the beneficial AT2R-mediated neuroprotective pathways. ahajournals.org
Furthermore, investigating the role of Ang III in other physiological and pathological processes, such as inflammation, wound healing, and cancer, could open up new therapeutic avenues. patsnap.comnih.gov A deeper understanding of the tissue-specific regulation and function of Ang III and its receptors will be essential for developing targeted and effective therapies with minimal side effects. The continued development of sophisticated research tools, including selective pharmacological agents and advanced imaging techniques, will be instrumental in advancing our knowledge and unlocking the full therapeutic potential of this compound modulation.
Q & A
Q. What are the established physiological roles of Angiotensin III in cardiovascular regulation, and what experimental models are commonly used to study its effects?
this compound's roles in blood pressure modulation and renal function are typically investigated using in vivo models such as hypertensive rodent strains (e.g., spontaneously hypertensive rats) or transgenic animals with altered angiotensin receptor expression. Methodologically, researchers employ hemodynamic monitoring (telemetry), receptor blockade assays, and tissue-specific knockout models to isolate its effects . Validation requires comparative dose-response studies and reproducibility across multiple experimental cohorts to rule out species-specific artifacts .
Q. Which analytical techniques are considered gold standards for quantifying this compound levels in biological samples, and how are they validated?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for peptide detection. Method validation includes spike-recovery tests in plasma/serum, calibration curves with synthetic this compound standards, and cross-validation using ELISA for consistency. Ethical approval for human sample collection must detail participant consent protocols and storage conditions to prevent peptide degradation .
Q. How do researchers ensure reproducibility when studying this compound's enzymatic degradation pathways?
Reproducibility requires strict standardization of enzyme sources (e.g., recombinant aminopeptidases), reaction buffers (pH, temperature), and inhibition controls. Data must include kinetic parameters (Km, Vmax) derived from triplicate experiments, with raw datasets archived in supplementary materials. Peer reviews often demand explicit descriptions of negative controls, such as heat-inactivated enzymes, to confirm observed activity .
Advanced Research Questions
Q. What experimental strategies differentiate this compound's effects from other angiotensin peptides (e.g., Angiotensin II or IV) in complex systems?
Advanced approaches combine receptor-specific antagonists (e.g., AT1R/AT2R blockers) with in situ hybridization to map receptor expression in target tissues. Computational modeling of ligand-receptor binding kinetics (e.g., molecular dynamics simulations) further distinguishes this compound’s affinity profiles. Cross-validation using CRISPR-Cas9-edited cell lines lacking specific receptors can isolate signaling pathways .
Q. How can contradictory findings regarding this compound’s hemodynamic effects between rodent models and primate studies be resolved?
Contradictions are addressed through meta-analyses of interspecies receptor expression datasets and comparative pharmacodynamic studies. For example, primates may exhibit divergent AT receptor isoforms or metabolic clearance rates. Researchers should design crossover studies using identical dosing regimens in both models, with statistical adjustments for physiological variables (e.g., body mass, renal filtration rates) .
Q. What methodologies are employed to investigate this compound’s role in non-cardiovascular systems, such as the central nervous system (CNS)?
CNS studies require intracerebroventricular (ICV) administration in animal models, paired with blood-brain barrier permeability assays (e.g., Evans Blue exclusion). Transcriptomic profiling (RNA-seq) of angiotensin-converting enzyme (ACE) homologs in brain tissue and in vivo microdialysis for real-time peptide measurement are critical. Ethical protocols must address potential neurotoxicity and post-procedural monitoring .
Q. How do researchers integrate omics data (e.g., proteomics, metabolomics) to map this compound’s downstream signaling networks?
Multi-omics integration involves pathway enrichment analysis (e.g., KEGG, Reactome) of differentially expressed proteins/metabolites linked to this compound exposure. Validation requires siRNA knockdown of candidate genes in cell cultures, followed by functional assays (e.g., calcium flux measurements). Large datasets should be deposited in public repositories (e.g., PRIDE, MetaboLights) with detailed metadata for reproducibility .
Methodological Guidelines for Data Interpretation
- Contradiction Analysis : Use systematic literature reviews (PRISMA frameworks) to identify confounding variables (e.g., assay sensitivity, sample demographics). Re-analyses of raw data from public repositories (e.g., GEO, Zenodo) can resolve discrepancies .
- Ethical Compliance : For human studies, IRB approvals must specify this compound’s investigational status (e.g., synthetic vs. endogenous), informed consent for genetic data, and anonymization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
